

In-Depth Technical Guide: 3-Bromo-6-fluoro-2-methoxyphenylboronic Acid

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Compound of Interest

Compound Name: 3-Bromo-6-fluoro-2-methoxyphenylboronic acid

Cat. No.: B591646

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-fluoro-2-methoxyphenylboronic acid is a specialized synthetic building block, primarily utilized in the field of organic chemistry and drug discovery. Its structural features, including a bromine atom, a fluorine atom, and a methoxy group on the phenylboronic acid scaffold, make it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the available data and applications for this compound, with a focus on its role in carbon-carbon bond formation.

Solubility Data

Quantitative solubility data for **3-Bromo-6-fluoro-2-methoxyphenylboronic acid** in common laboratory solvents is not readily available in published literature. However, general solubility characteristics of arylboronic acids can provide guidance for its use. Arylboronic acids are typically solids at room temperature and exhibit a range of solubilities.

General Solubility Profile of Arylboronic Acids:

Solvent Class	General Solubility	Notes
Polar Aprotic Solvents	Often soluble	Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane
Polar Protic Solvents	Variable solubility	Methanol, Ethanol, Water (often sparingly soluble)
Nonpolar Solvents	Generally poorly soluble	Hexanes, Toluene

It is recommended to perform small-scale solubility tests to determine the optimal solvent system for a specific application. For many reactions, such as the Suzuki-Miyaura coupling, the solubility of the boronic acid in the reaction mixture is a critical factor for achieving high yields.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **3-Bromo-6-fluoro-2-methoxyphenylboronic acid** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the synthesis of biaryl and poly-aryl structures, which are common motifs in biologically active molecules.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for a particular substrate combination.

Reaction Scheme:

Materials:

- **3-Bromo-6-fluoro-2-methoxyphenylboronic acid**

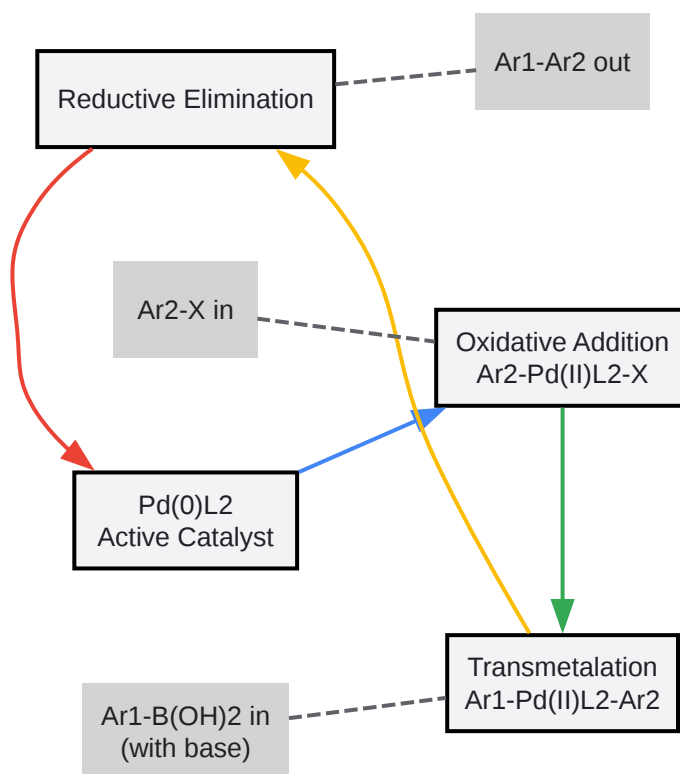
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and purification supplies

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask, add **3-Bromo-6-fluoro-2-methoxyphenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
- **Inert Atmosphere:** The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
- **Solvent Addition:** Degassed solvent(s) are added to the flask via syringe. The reaction mixture is stirred to ensure homogeneity.
- **Heating and Monitoring:** The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure biaryl product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Suzuki-Miyaura Catalytic Cycle

This catalytic cycle illustrates the fundamental steps of oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the boronic acid, and concluding with reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.

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